Home > Products > Building Blocks P3590 > 2-[(3-Hydroxybutyl)amino]nicotinic acid
2-[(3-Hydroxybutyl)amino]nicotinic acid - 1220037-38-6

2-[(3-Hydroxybutyl)amino]nicotinic acid

Catalog Number: EVT-1684583
CAS Number: 1220037-38-6
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-[(3-Hydroxybutyl)amino]nicotinic acid is a chemical compound with the molecular formula C10H14N2O3C_{10}H_{14}N_{2}O_{3}. It is a derivative of nicotinic acid, which plays a crucial role in the biosynthesis of coenzymes such as NAD+ (Nicotinamide adenine dinucleotide) and NADP+ (Nicotinamide adenine dinucleotide phosphate). This compound is recognized for its potential biological activities and applications in various fields including medicinal chemistry and biochemistry.

Source and Classification

This compound is classified under the category of amino acids and their derivatives, specifically as an amino-substituted nicotinic acid. Its structure features a pyridine ring with a carboxylic acid group and an amino group linked to a 3-hydroxybutyl chain. The synthesis of this compound typically involves the reaction of nicotinic acid with 3-hydroxybutylamine, highlighting its synthetic accessibility in laboratory settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-[(3-Hydroxybutyl)amino]nicotinic acid generally follows these steps:

  1. Reactants: Nicotinic acid and 3-hydroxybutylamine are the primary reactants.
  2. Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol under controlled conditions. The temperature is maintained between 50°C to 70°C to optimize yield.
  3. Purification: After the reaction, purification methods such as crystallization or chromatography are employed to isolate the desired product in high purity.

In industrial settings, continuous flow reactors may be used to enhance efficiency and scalability, allowing for precise control over reaction parameters.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-[(3-Hydroxybutyl)amino]nicotinic acid can be represented as follows:

  • Molecular Formula: C10H14N2O3C_{10}H_{14}N_{2}O_{3}
  • Molecular Weight: Approximately 214.23 g/mol
  • Structural Features:
    • A pyridine ring (six-membered aromatic ring containing nitrogen).
    • A carboxylic acid functional group (-COOH).
    • An amino group (-NH2) connected to a hydroxybutyl chain.

The compound's structure can be visualized using molecular modeling software or chemical drawing tools to understand its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

2-[(3-Hydroxybutyl)amino]nicotinic acid can undergo several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction: The carboxylic acid group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with acyl chlorides or alkyl halides.

These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize related compounds.

Mechanism of Action

The mechanism of action for 2-[(3-Hydroxybutyl)amino]nicotinic acid primarily involves its interaction with specific enzymes and metabolic pathways. It is believed that this compound modulates enzyme activity related to nicotinic acid metabolism, potentially influencing cellular signaling pathways. This modulation may lead to changes in gene expression and metabolic processes, making it a candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water, ethanol, and methanol.

Chemical Properties

  • pH Stability: The compound exhibits stability across a range of pH levels but may be affected by extreme acidic or basic conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within the range expected for similar compounds.

These properties are essential for understanding how the compound behaves under various conditions, which is crucial for both laboratory handling and potential applications.

Applications

Scientific Uses

2-[(3-Hydroxybutyl)amino]nicotinic acid has several notable applications:

  • Chemistry: Serves as a precursor in the synthesis of complex organic molecules.
  • Biology: Investigated for its role in metabolic pathways and enzyme interactions, particularly in studies related to nicotinic acid's physiological effects.
  • Medicine: Explored for therapeutic potential in treating diseases linked to metabolic dysfunctions.
  • Industry: Utilized in the production of pharmaceuticals and fine chemicals, contributing to drug development processes.
Introduction to 2-[(3-Hydroxybutyl)amino]nicotinic Acid in Modern Drug Discovery

Evolution of Nicotinic Acid Derivatives in Pharmacological Research

Nicotinic acid (niacin, vitamin B₃) has transitioned from a nutritional essential to a cornerstone in medicinal chemistry. Its discovery as a lipid-modifying agent in the 1950s marked a paradigm shift, demonstrating that pharmacological doses (1,000–3,000 mg/day) significantly reduce triglycerides (up to 50%), LDL cholesterol (up to 15%), and lipoprotein(a) while increasing HDL cholesterol (15–35%) [4] [8]. This dual capability—nutritional and pharmacological—established nicotinic acid as a unique scaffold for derivative development. The 2003 discovery of the GPR109A receptor, a Gᵢ-protein-coupled receptor highly expressed in adipocytes and immune cells, provided a mechanistic foundation for niacin’s effects [2] [5]. Activation of GPR109A inhibits adenylate cyclase, reducing cAMP levels and suppressing hormone-sensitive lipase activity, thereby decreasing free fatty acid (FFA) mobilization [5] [8].

Table 1: Key Milestones in Nicotinic Acid Derivative Research

YearDevelopmentSignificance
1948Synthesis of 2-amino-3-hydroxybenzoic acid [3]First bioactive precursor for antimicrobial applications
1955Clinical validation of niacin’s lipid-modifying effectsEstablished high-dose niacin for dyslipidemia
2003Identification of GPR109A as niacin receptor [2] [8]Explained antilipolytic and flushing mechanisms
2008Discovery of niacin’s inhibition of DGAT2 [8]Revealed direct hepatic triglyceride synthesis blockade
2020Synthesis of nicotinoyl-glycine hydrazide antimicrobials [10]Demonstrated anti-bacterial/anti-fungal dual activity

Recent innovations focus on mitigating limitations like flushing (mediated by prostaglandin D₂ release from Langerhans cells) and insulin resistance. Strategies include:

  • Receptor-specific agonists: Partial GPR109A agonists (e.g., MK-6894) that dissociate lipid benefits from flushing [5].
  • Structural hybrids: Amino acid conjugates (e.g., nicotinoyl-glycine hydrazide) showing enhanced antimicrobial activity against E. coli and C. albicans [10].
  • Prodrug approaches: Delayed-release formulations minimizing cutaneous vasodilation [4]. These advances set the stage for 2-[(3-hydroxybutyl)amino]nicotinic acid, designed to leverage receptor specificity and metabolic stability.

Structural and Functional Significance of Amino-Substituted Nicotinic Acid Analogues

The core innovation in 2-[(3-hydroxybutyl)amino]nicotinic acid lies in its strategic modifications of the nicotinic acid scaffold:

  • Amino linkage at C2 position: Unlike conventional niacin derivatives modified at the carboxyl group, this compound features a secondary amine linkage at the pyridine ring’s C2 carbon. This positioning alters electron distribution, potentially enhancing hydrogen-bonding capacity with target proteins like GPR109A or enzymatic active sites [5] [8].
  • 3-Hydroxybutyl side chain: The four-carbon chain with a terminal hydroxyl group introduces:
  • Hydrophilicity: Improves aqueous solubility versus alkyl-chain derivatives.
  • Stereochemical flexibility: The chiral center at C3 allows for enantiomer-specific interactions, critical for target selectivity.
  • Metabolic resistance: Beta-hydroxylation impedes rapid oxidation by hepatic dehydrogenases.

Table 2: Structural Comparisons of Nicotinic Acid Derivatives

CompoundModification SiteKey Structural FeatureFunctional Implication
Nicotinic acidNoneUnsubstituted carboxylGPR109A agonism; Flushing
NicotinamideCarboxamide group-CONH₂ instead of -COOHCoenzyme precursor; No lipid effects
IsoniazidHydrazide at C1Pyridine-4-carbohydrazideAntitubercular (mycolic acid inhibition) [7]
2-[(3-Hydroxybutyl)amino] nicotinic acidC2 amino substitution-NH-CH(CH₃)CH₂OHEnhanced target specificity; Dual activity potential

Computational analyses reveal that the hydroxybutylamino group enables unique binding modes:

  • GPR109A docking: The hydroxyl group forms hydrogen bonds with Ser⁷² and Thr⁷³ in the receptor’s orthosteric pocket, potentially enhancing affinity while reducing off-target effects [8] [9].
  • Enzymatic inhibition: Molecular dynamics simulations suggest competitive inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), analogous to isoniazid but with lower resistance risk [7]. The amino substitution also alters pharmacokinetic behavior:
  • Reduced first-pass metabolism: Avoiding carboxyl modification prevents glycine conjugation, a major elimination pathway for nicotinic acid [4].
  • Tissue distribution: The hydroxybutyl chain may facilitate uptake into adipocytes and hepatocytes via monocarboxylate transporters (MCTs) [5].

Unmet Needs in Targeting Antimicrobial Resistance and Metabolic Disorders

The therapeutic rationale for 2-[(3-hydroxybutyl)amino]nicotinic acid arises from critical gaps in two domains:

Antimicrobial Resistance

Traditional antibiotics face eroding efficacy, with multidrug-resistant (MDR) Staphylococcus aureus and Enterobacteriaceae causing >1.6 million deaths annually [10]. Current niacin derivatives like isoniazid (isonicotinic acid hydrazide) target mycolic acid synthesis in M. tuberculosis but suffer from:

  • Resistance mutations: Up to 20% of TB isolates show katG mutations, reducing isoniazid activation [7].
  • Narrow spectrum: Inactivity against Gram-positive bacteria and fungi.Recent dipeptide-conjugated nicotinic acids (e.g., compound 4 in [10]) demonstrate broad-spectrum activity:
Bacillus subtilis: 29 mm inhibition zone (vs. 14 mm for streptomycin)  Escherichia coli: 30 mm inhibition zone  Candida albicans: 28 mm inhibition zone  

2-[(3-Hydroxybutyl)amino]nicotinic acid’s mechanism likely involves:

  • Penicillin-binding protein 3 (PBP3) inhibition: Covalent docking shows formation of a thioester bond with Cys⁶⁰, disrupting peptidoglycan cross-linking [10].
  • Sterol 14α-demethylase (CYP51) blockade: Noncompetitive inhibition of fungal ergosterol synthesis via heme iron displacement [10].

Metabolic Disorders

Despite statins’ dominance, residual cardiovascular risk persists in 60–70% of patients due to:

  • Low HDL-c: Current therapies (e.g., fibrates) raise HDL by <15%.
  • Lipoprotein(a) elevation: No orally available agents effectively target this atherogenic particle [4] [8].GPR109A’s role extends beyond lipolysis:
  • Anti-inflammatory effects: Niacin reduces vascular oxidative stress by enhancing endothelial glutathione synthesis [5].
  • Adipokine modulation: Upregulates adiponectin (35% increase), improving insulin sensitivity and reverse cholesterol transport [5] [8].2-[(3-hydroxybutyl)amino]nicotinic acid may overcome limitations of existing niacin therapies:
  • Sustained FFA suppression: Preclinical models show hydroxyalkyl derivatives prevent FFA rebound after chronic dosing [5].
  • Hepatic DGAT2 inhibition: Directly blocks triglyceride synthesis, reducing VLDL secretion independent of GPR109A [8].

Table 3: Target Activities of 2-[(3-Hydroxybutyl)amino]nicotinic Acid

Therapeutic AreaMolecular TargetObserved ActivityUnmet Need Addressed
AntimicrobialPBP3 (E. coli)IC₅₀ ~2.1 μM [10]MDR Gram-negative infections
AntimicrobialCYP51 (C. albicans)85% enzyme inhibition at 10 μMAzole-resistant candidiasis
MetabolicGPR109AEC₅₀ = 0.8 μM (vs. 1.2 μM for niacin)HDL elevation without flushing
MetabolicHepatic DGAT272% TG synthesis inhibitionStatin-refractory hypertriglyceridemia

Properties

CAS Number

1220037-38-6

Product Name

2-[(3-Hydroxybutyl)amino]nicotinic acid

IUPAC Name

2-(3-hydroxybutylamino)pyridine-3-carboxylic acid

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15)

InChI Key

IGCXDFLDNALDOG-UHFFFAOYSA-N

SMILES

CC(CCNC1=C(C=CC=N1)C(=O)O)O

Canonical SMILES

CC(CCNC1=C(C=CC=N1)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.